2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide
Description
2-[4-Amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at the 5th position and a thioether-linked acetamide moiety bearing a 2-ethoxyphenyl group. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in the strategic placement of fluorine and ethoxy substituents, which modulate electronic, steric, and pharmacokinetic profiles.
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-15-6-4-3-5-14(15)21-16(25)11-27-18-23-22-17(24(18)20)12-7-9-13(19)10-8-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
BFTJUKGCJGCLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring and the introduction of the fluorophenyl and ethoxyphenyl groups. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Tyrosinase Inhibition
Evidence from tyrosinase inhibition studies (Table 1) highlights the critical role of substituents on the triazole and acetamide moieties. For instance:
- 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide exhibits potent tyrosinase inhibition (IC₅₀ = 0.124 ± 0.077 µM), attributed to the synergistic electron-withdrawing effects of dual 4-fluorophenyl groups enhancing binding affinity .
- In contrast, 2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (IC₅₀ = 0.219 ± 0.081 µM) shows reduced potency, likely due to the absence of a second fluorophenyl group, which diminishes electron-deficient character .
Table 1: Tyrosinase Inhibition of Selected Triazole Derivatives
| Compound Name | IC₅₀ (µM) |
|---|---|
| 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide | 0.124 ± 0.077 |
| 2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide | 0.219 ± 0.081 |
Anti-Exudative Activity
Triazole-acetamides with furan-2-yl substituents, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s 4-fluorophenyl and 2-ethoxyphenyl groups may enhance membrane permeability, though direct comparative data are lacking.
Physicochemical Properties
Melting Points and Solubility
- 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) : Melting point = 219.3°C, with bromine increasing molecular rigidity .
- N-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9e) : Melting point = 220.1°C, influenced by fluorine’s electronegativity .
- 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide: The trifluoromethyl group likely reduces melting point due to disrupted crystallinity . The target compound’s 2-ethoxyphenyl group may lower melting points compared to halogenated analogs, enhancing solubility in hydrophobic matrices.
Structural Modifications and Toxicity
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide : Ethyl and thiophene substituents reduce cytotoxicity, aligning with the low toxicity profile common to triazole derivatives .
- The target compound’s ethoxy group likely improves metabolic clearance relative to brominated analogs, while maintaining low toxicity .
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole-3-thione core. Key steps include:
- Thione Formation: Reacting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux (1–2 hours), using aqueous KOH as a base to deprotonate the thiol group .
- Solvent and Temperature: Ethanol is preferred due to its ability to dissolve polar intermediates, while reflux (~78°C) ensures sufficient activation energy for nucleophilic substitution .
- Purification: Recrystallization from ethanol or DMF-water mixtures improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize reaction time and minimize by-products .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, the thioether (-S-) linkage shows characteristic deshielding in the acetamide proton region (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₈H₁₇FN₅O₂S) and detects impurities .
- IR Spectroscopy: Identifies key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group, C=O at ~1680 cm⁻¹ for the acetamide) .
Basic: How is initial biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays: Use agar diffusion or microdilution methods (e.g., against S. aureus or C. albicans) at concentrations of 10–100 µg/mL. Compare zones of inhibition to standard drugs like fluconazole .
- Cytotoxicity Testing: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and assess therapeutic windows .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Variation: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electron density and bioactivity. For instance, 4-methoxy analogs show enhanced antifungal activity due to increased lipophilicity .
- Thioether vs. Sulfone: Oxidize the thioether (-S-) to sulfone (-SO₂-) to evaluate impact on pharmacokinetics (e.g., metabolic stability) .
Advanced: What mechanistic studies elucidate its mode of action?
Methodological Answer:
- Enzyme Inhibition Assays: Test inhibition of fungal cytochrome P450 (e.g., CYP51) using spectrophotometric methods (Δ absorbance at 450 nm for lanosterol demethylation) .
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., triazole binding to heme iron in CYP51) .
Advanced: How can advanced structural analysis resolve crystallographic ambiguities?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with stabilizing agents (e.g., PEG 4000) to determine bond angles and confirm the triazole ring’s tautomeric form (1H vs. 4H). Resolution <1.0 Å ensures accurate electron density maps .
Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?
Methodological Answer:
- By-Product Formation: Optimize stoichiometry (e.g., 1:1.2 molar ratio of triazole-thiol to chloroacetamide) to minimize unreacted intermediates. Use column chromatography (silica gel, CH₂Cl₂/MeOH) for challenging separations .
- Sensitive Functional Groups: Protect the amino group via acetylation during harsh reactions (e.g., sulfonation), followed by deprotection with HCl/EtOH .
Advanced: How are purity and stability profiles assessed under varying conditions?
Methodological Answer:
- HPLC Purity: Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<2% threshold).
- Stability Studies: Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and NMR; hydrolytic instability of the acetamide group may require lyophilized storage .
Advanced: Can computational modeling predict metabolic pathways or toxicity?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and Ames test outcomes. For example, high logP (>3) may correlate with hepatotoxicity .
- Metabolite Identification: Simulate Phase I oxidation (e.g., via Cytochrome P450) using Schrödinger’s BioLuminate to prioritize in vitro testing .
Advanced: How do interdisciplinary approaches enhance its therapeutic potential?
Methodological Answer:
- Hybrid Design: Combine triazole pharmacophores with known anticancer scaffolds (e.g., thiazolidinediones) via molecular hybridization. Evaluate synergy in dual-target inhibition assays .
- Formulation Studies: Develop nanoemulsions (e.g., using PLGA nanoparticles) to improve solubility. Characterize via dynamic light scattering (DLS) and in vitro release studies (PBS pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
